

# YNT-185: A Novel Orexin Receptor 2 Agonist for Wakefulness Promotion

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Abstract**

This technical guide provides a comprehensive overview of YNT-185, a non-peptide, selective orexin receptor 2 (OX2R) agonist. It details the compound's potent wake-promoting effects and its potential as a therapeutic agent for narcolepsy and other disorders characterized by excessive daytime sleepiness. This document synthesizes key preclinical data, outlines detailed experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of sleep medicine and drug development.

## Introduction

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors, OX1R and OX2R, plays a pivotal role in the regulation of wakefulness, arousal, and appetite.[1] A deficiency in orexin signaling is the primary cause of narcolepsy, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2] YNT-185 is a first-in-class small molecule, selective OX2R agonist designed to mimic the function of endogenous orexins and thereby restore wakefulness.[1] Preclinical studies have demonstrated that YNT-185 effectively promotes wakefulness and ameliorates narcolepsy-like symptoms in animal models.
[3] This guide provides a detailed examination of the pharmacology, mechanism of action, and preclinical efficacy of YNT-185.



# **Pharmacology and Mechanism of Action**

**YNT-185** acts as a potent and selective agonist at the OX2R. Its selectivity for OX2R over OX1R is a key feature, as OX2R is understood to be the primary mediator of orexin's wake-promoting effects.

# **Receptor Binding and Activity**

**YNT-185** exhibits high affinity and functional agonism at the human OX2R. The in vitro activity of **YNT-185** has been characterized in cell-based assays.

| Receptor                 | EC50 (µM) | Reference             |
|--------------------------|-----------|-----------------------|
| Orexin 1 Receptor (OX1R) | >10       | Nagahara et al., 2015 |
| Orexin 2 Receptor (OX2R) | 0.023     | Nagahara et al., 2015 |

# **Signaling Pathway**

Upon binding to **YNT-185**, the OX2R, a G-protein coupled receptor (GPCR), primarily couples to Gq and/or Gi/o heterotrimeric G-proteins.[4][5][6] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] This signaling cascade ultimately results in neuronal depolarization and increased neuronal excitability, contributing to the promotion of wakefulness.



Click to download full resolution via product page

YNT-185 Activated OX2R Signaling Pathway



# **Preclinical Efficacy in Wakefulness**

The wake-promoting effects of **YNT-185** have been extensively evaluated in various mouse models.

# **Effect on Wakefulness in Wild-Type Mice**

Intracerebroventricular (i.c.v.), intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) administration of **YNT-185** significantly increased wake time in wild-type mice.[3]



| Administration<br>Route | Dose      | Change in Wake Time (minutes) over 3 hours (unless specified)    | Mouse Strain | Reference                               |
|-------------------------|-----------|------------------------------------------------------------------|--------------|-----------------------------------------|
| i.c.v.                  | 30 nmol   | +40.3 ± 6.8                                                      | C57BL/6J     | Irukayama-<br>Tomobe et al.,<br>2017[3] |
| i.c.v.                  | 100 nmol  | +74.5 ± 10.2                                                     | C57BL/6J     | Irukayama-<br>Tomobe et al.,<br>2017[3] |
| i.c.v.                  | 300 nmol  | +108.2 ± 11.5                                                    | C57BL/6J     | Irukayama-<br>Tomobe et al.,<br>2017[3] |
| i.p.                    | 20 mg/kg  | +50.1 ± 8.3                                                      | C57BL/6J     | Irukayama-<br>Tomobe et al.,<br>2017[3] |
| i.p.                    | 40 mg/kg  | +78.4 ± 9.1                                                      | C57BL/6J     | Irukayama-<br>Tomobe et al.,<br>2017[3] |
| i.v.                    | 10 mg/kg  | Significant increase (specific values not provided)              | C57BL/6J     | Irukayama-<br>Tomobe et al.,<br>2017[3] |
| p.o.                    | 100 mg/kg | Significant increase over 2 hours (specific values not provided) | C57BL/6J     | Irukayama-<br>Tomobe et al.,<br>2017[3] |



# Amelioration of Narcolepsy-Cataplexy Symptoms in Mouse Models

**YNT-185** demonstrated significant efficacy in reducing cataplexy-like episodes in orexin/ataxin-3 transgenic mice, a model of narcolepsy.[3]

| Administration<br>Route | Dose     | Reduction in<br>Cataplexy-like<br>Episodes | Mouse Model     | Reference                               |
|-------------------------|----------|--------------------------------------------|-----------------|-----------------------------------------|
| i.p.                    | 40 mg/kg | Significant reduction in frequency         | Orexin/ataxin-3 | Irukayama-<br>Tomobe et al.,<br>2017[3] |
| i.p.                    | 60 mg/kg | Significant reduction in frequency         | Orexin/ataxin-3 | Irukayama-<br>Tomobe et al.,<br>2017[3] |

# Experimental Protocols In Vivo Electroencephalography (EEG) and Electromyography (EMG) Recording

Objective: To assess the effects of **YNT-185** on sleep-wake states.

Animals: Male C57BL/6J mice, orexin knockout mice, or other relevant strains, 8-12 weeks of age.

#### Surgical Implantation:

- Anesthetize mice with a suitable anesthetic (e.g., a mixture of ketamine and xylazine, or isoflurane).
- Secure the mouse in a stereotaxic frame.
- Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.



- Implant wire electrodes into the neck musculature for EMG recording.
- For i.c.v. administration, implant a guide cannula into the lateral ventricle.
- Secure the electrode assembly and cannula to the skull with dental cement.
- Allow a recovery period of at least one week.

#### Data Acquisition and Analysis:

- Habituate the mice to the recording chamber and cables for several days.
- Administer YNT-185 or vehicle via the desired route (i.p., i.v., p.o., or i.c.v.).
- Record EEG and EMG signals continuously for a specified period (e.g., 24 hours).
- Manually or automatically score the sleep-wake stages (wakefulness, NREM sleep, REM sleep) in 10-second epochs based on the EEG and EMG patterns.
- Quantify the time spent in each state, the number and duration of episodes, and sleep-wake latencies.





Click to download full resolution via product page

**EEG/EMG Experimental Workflow** 



# In Vitro Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the direct effects of YNT-185 on the electrical properties of neurons.

#### Preparation of Brain Slices:

- Anesthetize and decapitate a mouse.
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
- Cut coronal slices (e.g., 250-300 μm thick) containing the brain region of interest (e.g., tuberomammillary nucleus for histaminergic neurons) using a vibratome.
- Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

#### Recording:

- Transfer a slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.
- Visualize neurons using differential interference contrast (DIC) optics.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 M $\Omega$  when filled with intracellular solution.
- Establish a whole-cell patch-clamp configuration on a target neuron.
- Record membrane potential and firing activity in current-clamp mode or ionic currents in voltage-clamp mode.
- Bath-apply YNT-185 at various concentrations and record the changes in neuronal activity.





Click to download full resolution via product page

Whole-Cell Patch-Clamp Experimental Workflow



## Conclusion

YNT-185 is a promising, selective OX2R agonist with robust wake-promoting properties demonstrated in preclinical models. Its ability to effectively increase wakefulness and ameliorate narcolepsy-like symptoms provides a strong rationale for its further development as a novel therapeutic for narcolepsy and other hypersomnia disorders. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to translate this promising compound into a clinical reality.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Neuroscience of Orexins, and Design and Synthesis of Orexin 2 Receptor Agonist, YNT-185 | CiNii Research [cir.nii.ac.jp]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin/hypocretin receptor signalling cascades PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple signaling pathways of orexin receptors PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YNT-185: A Novel Orexin Receptor 2 Agonist for Wakefulness Promotion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617110#ynt-185-and-its-effect-on-wakefulness]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com